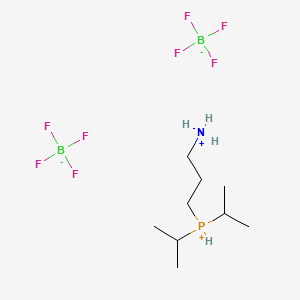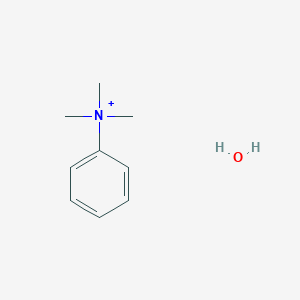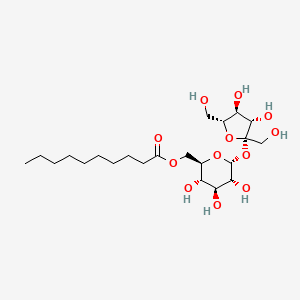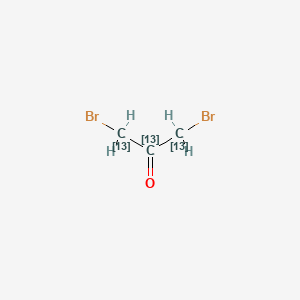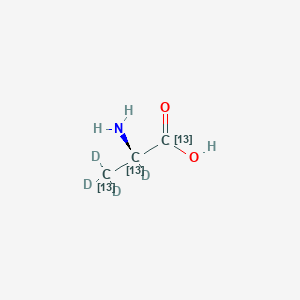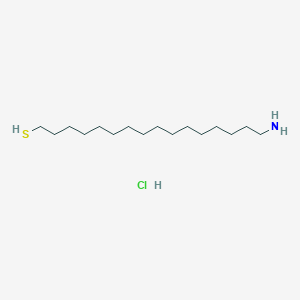
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, >=90% (TLC)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is a water-soluble aniline derivative. It is commonly used as a chromogenic substrate in biochemical assays, particularly in diagnostic testing and biochemical experiments. This compound is known for its high molar absorption intensity, making it highly sensitive in colorimetric determinations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt typically involves the reaction of 3,5-dimethoxyaniline with 1,3-propanesultone under basic conditions to introduce the sulfopropyl group. The reaction is carried out in an aqueous medium, and the product is isolated as a sodium salt to enhance its solubility in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is often obtained as a white crystalline powder with high water solubility and stability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoneimine derivatives.
Substitution: The methoxy groups can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxidase enzymes.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoneimine derivatives are the major products formed during oxidation.
Substitution: Depending on the substituent introduced, various functionalized derivatives can be obtained.
Applications De Recherche Scientifique
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic reagent in colorimetric assays to detect the presence of specific analytes.
Biology: Employed in enzyme assays to measure the activity of oxidase enzymes.
Medicine: Utilized in diagnostic kits for the determination of glucose, cholesterol, and other metabolites.
Industry: Applied in the production of diagnostic reagents and biochemical testing kits.
Mécanisme D'action
The compound exerts its effects through its ability to undergo colorimetric reactions. In the presence of specific enzymes and substrates, it forms colored products that can be quantitatively measured. The molecular targets include oxidase enzymes, which catalyze the oxidation of the compound to produce a colored quinoneimine derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline sodium salt
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine sodium salt
Uniqueness
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is unique due to its high molar absorption intensity and wide pH range adaptability. Unlike some similar compounds, it maintains stability and high sensitivity in various biochemical assays, making it a preferred choice for diagnostic applications.
Propriétés
Formule moléculaire |
C11H17NNaO6S |
|---|---|
Poids moléculaire |
314.31 g/mol |
InChI |
InChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16); |
Clé InChI |
UVKSMKOQDVSNBN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)NCC(CS(=O)(=O)O)O)OC.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)

